- Preparation of N-unsubstituted-4-formylpyrazole, China, , ,

Cas no 938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole)

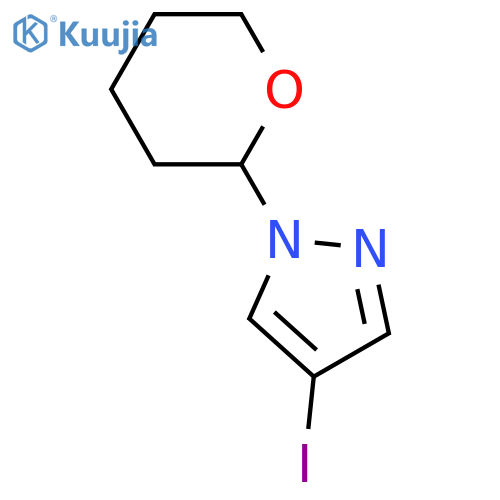

938066-17-2 structure

Produktname:4-iodo-1-(oxan-2-yl)-1H-pyrazole

CAS-Nr.:938066-17-2

MF:C8H11IN2O

MW:278.090214014053

MDL:MFCD19689194

CID:1074777

PubChem ID:16216709

4-iodo-1-(oxan-2-yl)-1H-pyrazole Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole

- 4-iodo-1-(oxan-2-yl)pyrazole

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

- 4-Iodo-1-tetrahydropyran-2-yl-pyrazole

- 4-iodo-1-(oxan-2-yl)-1H-pyrazole

- XOMUJCQTYLHICW-UHFFFAOYSA-N

- BBL103197

- 3745AF

- STL557007

- ST24043801

- 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole

- 4-iodo-1-(tetrahydro-2-H-pyran-2-yl)-1-H-pyrazole

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyraz

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (ACI)

- 4-Iodo-1-(tetrahydropyran-2-yl)pyrazole

-

- MDL: MFCD19689194

- Inchi: 1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2

- InChI-Schlüssel: XOMUJCQTYLHICW-UHFFFAOYSA-N

- Lächelt: IC1=CN(C2CCCCO2)N=C1

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 1

- Komplexität: 156

- Topologische Polaroberfläche: 27

4-iodo-1-(oxan-2-yl)-1H-pyrazole Sicherheitsinformationen

- Gefahrenhinweis: H315-H319-H335

- Lagerzustand:Keep in dark place,Sealed in dry,2-8°C

4-iodo-1-(oxan-2-yl)-1H-pyrazole Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A109827-1g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 98% | 1g |

$24.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068891-25g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 98% | 25g |

¥2001.00 | 2024-04-24 | |

| Chemenu | CM255890-10g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 95+% | 10g |

$420 | 2021-08-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA202-5G |

4-iodo-1-(oxan-2-yl)-1H-pyrazole |

938066-17-2 | 95% | 5g |

¥ 1,280.00 | 2023-04-12 | |

| TRC | I737128-100mg |

4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

938066-17-2 | 100mg |

$ 65.00 | 2022-06-04 | ||

| TRC | I737128-50mg |

4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

938066-17-2 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM255890-1g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 95+% | 1g |

$88 | 2021-08-04 | |

| Chemenu | CM255890-25g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 95%+ | 25g |

$514 | 2024-07-19 | |

| Alichem | A049000259-10g |

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

938066-17-2 | 97% | 10g |

$219.78 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068891-100mg |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 98% | 100mg |

¥47.00 | 2024-04-24 |

4-iodo-1-(oxan-2-yl)-1H-pyrazole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid ; 12 h, rt → reflux; reflux → rt

1.2 Reagents: Sodium hydride ; neutralized, rt

1.2 Reagents: Sodium hydride ; neutralized, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; rt

Referenz

- Piperidine and piperazine derivatives as 20-HETE formation inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 24 h, rt

Referenz

- Indium-Mediated Synthesis of Heterobiaryls, Journal of Organic Chemistry, 2007, 72(9), 3589-3591

Synthetic Routes 4

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; rt; 16 h, 85 °C

Referenz

- Preparation of the phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid ; 2 h, 80 °C

Referenz

- Preparation of heterocyclic compounds as modulators of the integrated stress pathway, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 1 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Referenz

- Preparation of pyrazolyl-3,4-dihydroquinolin-2-one as aldosterone synthase inhibitors useful in therapy, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethyl acetate ; 1 h, 90 °C

Referenz

- Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors, European Journal of Medicinal Chemistry, 2014, 73, 167-176

Synthetic Routes 8

Reaktionsbedingungen

1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 95 °C

Referenz

- Functionalized pyrazoles as agents in C-C cross coupling reactions, Zeitschrift fuer Naturforschung, 2014, 69(1), 83-97

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; 10 min, 60 °C; 60 °C → rt

Referenz

- Pyrazole derivatives useful as inhibitors of FAAH and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen

Referenz

- Preparation of pyrazolo-pyridine-containing sulfonylurea derivatives as inhibitors of NLRP3 and interleukin-1 activity useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 2 h, rt

Referenz

- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C

Referenz

- Preparation of pyrazolyl sulfonylureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C

Referenz

- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 20 min, rt → 40 °C

1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C

1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C

Referenz

- Process for the manufacture of 1,4-disubstituted pyridazine compounds, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; 3 h, rt → reflux

Referenz

- 1,1'-Bis(pyrazol-4-yl)ferrocenes: Potential Clip Ligands and Their Supramolecular Structures, European Journal of Inorganic Chemistry, 2017, 2017(2), 446-453

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran

Referenz

- Methodology Towards the Synthesis of Imidazole Containing Biologically Active Molecules, 1993, , ,

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C

Referenz

- Preparation of sulfonylureas and sulfonylthioureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen

Referenz

- Preparation of phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,

4-iodo-1-(oxan-2-yl)-1H-pyrazole Raw materials

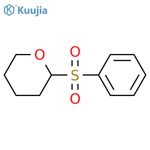

- 2H-Pyran,tetrahydro-2-(phenylsulfonyl)-

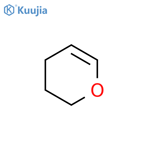

- 3,4-Dihydro-2H-pyran

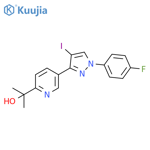

- 5-[1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-yl]-α,α-dimethyl-2-pyridinemethanol

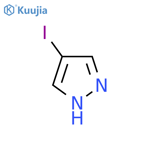

- 4-Iodopyrazole

4-iodo-1-(oxan-2-yl)-1H-pyrazole Preparation Products

4-iodo-1-(oxan-2-yl)-1H-pyrazole Verwandte Literatur

-

1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole) Verwandte Produkte

- 1156236-65-5(N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine)

- 945612-58-8(2-bromo-1-4-methoxy-3-(propan-2-yloxy)phenylethan-1-one)

- 923194-36-9(2-(adamantan-1-yl)-N,N'-bis(4-aminobenzenesulfonyl)propanediamide)

- 2137478-03-4(tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate)

- 49777-66-4(2-acetylfuran-3-boronic acid)

- 1806056-25-6(4-Amino-3-bromo-2-(difluoromethyl)-6-methylpyridine)

- 1804717-92-7(6-Amino-2,3-dichloro-5-(difluoromethyl)pyridine)

- 1171993-41-1(N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide)

- 1269233-11-5(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

- 50677-55-9(Isoeuphorbetin)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole

Reinheit:99%

Menge:25g

Preis ($):241.0